molecular formula C24H25N3O7S B2649740 diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-56-7

diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2649740
CAS No.: 864926-56-7
M. Wt: 499.54
InChI Key: GJQJHJJNQSRFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C24H25N3O7S and its molecular weight is 499.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photo-Physical Characteristics

Novel compounds, including derivatives inspired by excited state intramolecular proton transfer (ESIPT) pathways, were synthesized to study their photo-physical properties. These compounds exhibit single absorption and dual emission characteristics, highlighting their potential in photo-physical applications and materials science. The synthesis of these fluorescent compounds involved FT-IR, 1H NMR, 13C NMR, and mass spectral analysis, demonstrating their thermal stability up to 200°C (Padalkar et al., 2011).

Heterocyclic Systems and Antimicrobial Activity

Research on diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate facilitated the construction of novel heterocyclic systems, demonstrating the versatility of these compounds in synthesizing new chemical structures with potential biological applications (Ahmed, 2002).

Domino Reactions and Functionalized Compounds

An efficient synthetic method via domino reactions was developed for functionalized 2-pyrrolidinones. This approach, involving ethyl glyoxylate and acetylenedicarboxylate with arylamines, offers a route to synthesize complex molecules, potentially useful in pharmaceuticals and organic chemistry (Gao et al., 2013).

Anticholinesterase Activity

Compounds derived from similar chemical structures were evaluated for anticholinesterase activity, contributing to the research in neurodegenerative diseases. The structural and molecular analysis provided insights into their potential therapeutic applications, emphasizing the importance of chemical synthesis in drug discovery (Pietsch et al., 2007).

Properties

IUPAC Name

diethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c1-3-33-23(31)20-16-11-12-26(24(32)34-4-2)13-17(16)35-22(20)25-21(30)14-5-7-15(8-6-14)27-18(28)9-10-19(27)29/h5-8H,3-4,9-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQJHJJNQSRFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.